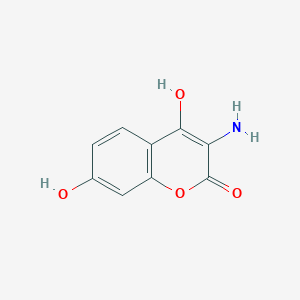
3-Amino-4,7-dihydroxycoumarin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4,7-dihydroxycoumarin is a compound belonging to the aminocoumarin family, characterized by its unique structure that includes an amino group at the 3-position and hydroxyl groups at the 4 and 7 positions. This compound is known for its significant biological activities and is a core structure in several antibiotics, including novobiocin, clorobiocin, and coumermycin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4,7-dihydroxycoumarin can be achieved through various methods. One common approach involves the reaction between substituted salicylaldehydes and ethyl isocyanoacetate in the presence of copper (I) iodide and pyridine in methanol at 50°C. This reaction yields 3-formylaminocoumarin derivatives, which are then hydrolyzed in the presence of concentrated hydrochloric acid in methanol under reflux conditions to produce the desired 3-aminocoumarin derivatives .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed Buchwald-Hartwig amination is also reported for the efficient synthesis of 3-amino-4-sulfanylcoumarins from 3-bromo-4-tosyloxycoumarin and aromatic amines .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4,7-dihydroxycoumarin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The amino group at the 3-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogenated compounds and bases are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted coumarin derivatives, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Amino-4,7-dihydroxycoumarin has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and is used in the study of reaction mechanisms.
Medicine: It has potential therapeutic applications due to its antibacterial and anticancer properties.
Mechanism of Action
The mechanism of action of 3-Amino-4,7-dihydroxycoumarin involves its interaction with specific molecular targets. For instance, in antibiotics like novobiocin, the compound interacts with the B subunit of bacterial gyrase, inhibiting ATP-dependent supercoiling of DNA. This inhibition prevents bacterial DNA replication and transcription, leading to the death of the bacterial cell .
Comparison with Similar Compounds
Similar Compounds
Novobiocin: Contains the 3-amino-4,7-dihydroxycoumarin moiety and is used as an antibiotic.
Clorobiocin: Another antibiotic with a similar structure and mechanism of action.
Coumermycin A1: Shares the aminocoumarin core structure and exhibits similar biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit bacterial gyrase makes it a valuable compound in the development of antibiotics .
Properties
CAS No. |
22375-63-9 |
|---|---|
Molecular Formula |
C9H7NO4 |
Molecular Weight |
193.16 g/mol |
IUPAC Name |
3-amino-4,7-dihydroxychromen-2-one |
InChI |
InChI=1S/C9H7NO4/c10-7-8(12)5-2-1-4(11)3-6(5)14-9(7)13/h1-3,11-12H,10H2 |
InChI Key |
QVNNPTBCHMRANE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=O)C(=C2O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


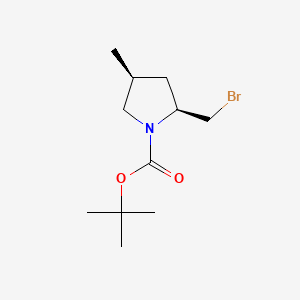
![[2-Oxo-2-(2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl)ethyl] acetate](/img/structure/B12288455.png)
![(5S,15S)-5,15-Bis[(tert-butyloxy)carbonyl]-10-[(5S)-6-(tert-butyloxy)-6-oxo-5-[[(benzyloxy)carbonyl]amino]hexyl]-8,12-dihydroxy-3-oxo-1-phenyl-2-oxa-4,10,16-triazaheptadecan-17-oic Acid Benzyl Ester](/img/structure/B12288462.png)
![5-Phenyl-N-[2-(2-pyridyl)ethyl]-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B12288464.png)
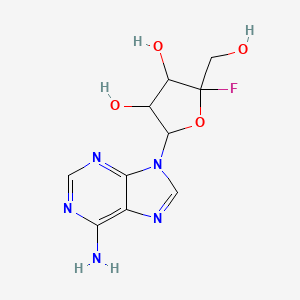
![9-chloro-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene;hydrochloride](/img/structure/B12288477.png)
![5-Bromo-1H-benzo[d][1,2,3]triazole-6-carboxylic acid](/img/structure/B12288479.png)
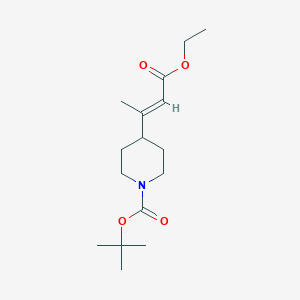
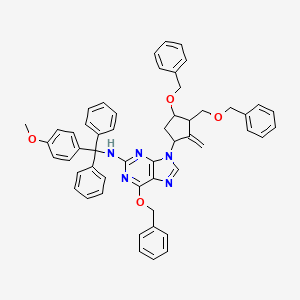
![Benzhydryl 7-benzamido-3-(chloromethyl)-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12288500.png)
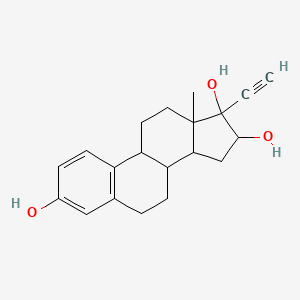
![Pyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B12288513.png)
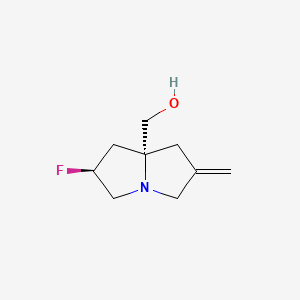
![2,5-Cyclohexadiene-1,4-dione,3-[(2R)-2-hydroxypropyl]-5-methoxy-2-methyl-](/img/structure/B12288532.png)
